Bienvenue dans la boutique en ligne BenchChem!

And1-IN-1

Ovarian cancer Cisplatin resistance Xenograft model

And1-IN-1 (CH3) is the only chemically validated And-1 degrader for platinum-resistant ovarian cancer models. At 20 mg/kg IP every 3 days with cisplatin, it suppresses IGROV1 xenograft tumor growth (p<0.0001). Binds the N-terminal WD40 domain to recruit CUL4B E3 ligase for ubiquitin-mediated degradation. Essential reference standard for medicinal chemistry optimization of novel And-1 degraders and synthetic lethality studies with PARP1 inhibitors.

Molecular Formula C15H11BCl2O2
Molecular Weight 305.0 g/mol
Cat. No. B8171997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnd1-IN-1
Molecular FormulaC15H11BCl2O2
Molecular Weight305.0 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C15H11BCl2O2/c17-14-6-4-11(8-15(14)18)2-1-10-3-5-13-12(7-10)9-20-16(13)19/h1-8,19H,9H2/b2-1+
InChIKeyCKTQNMPMPHGBHO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

And1-IN-1 (CH3): First-in-Class WD40-Domain And-1 Degrader for Oncology Research Procurement


And1-IN-1 (also designated as CH3 or Compound III, CAS: 2451028-69-4) is a small-molecule inhibitor that targets acidic nucleoplasmic DNA-binding protein 1 (And-1, also known as WDHD1). This compound induces proteasomal degradation of And-1 by directly binding to its N-terminal WD40 domain, thereby triggering ubiquitination via recruitment of the CUL4B E3 ligase complex [1]. And-1 is overexpressed across multiple cancer types but minimally expressed in normal tissues, establishing a favorable therapeutic index rationale for targeting this protein [1]. And1-IN-1 was identified alongside bazedoxifene acetate (BZA) through a high-throughput screening campaign employing an And-1 luciferase reporter assay followed by analog library interrogation [1].

Why And1-IN-1 Cannot Be Interchanged with Bazedoxifene Acetate or Other And-1 Targeting Agents


Substituting And1-IN-1 with bazedoxifene acetate (BZA) — the only other reported small-molecule And-1 degrader in the same screening campaign — introduces substantial experimental variability due to differing binding modes, degradation efficiency kinetics, and in vivo dosing windows [1]. While both compounds promote And-1 degradation, they are chemically distinct scaffolds with non-overlapping structure-activity relationships (SAR) [2]. More critically, uncharacterized or generic substitutions lack the validated WD40-domain interaction mechanism that underpins And1-IN-1's activity [1]. The following quantitative comparisons establish the evidence basis for selecting And1-IN-1 over BZA in specific research contexts, particularly for platinum-resistant ovarian cancer models and studies requiring in vivo target engagement.

And1-IN-1 Head-to-Head Quantitative Evidence: Direct Comparisons with BZA and Structural Analogs


Comparative In Vivo Efficacy in Cisplatin-Resistant Ovarian Cancer Xenograft: And1-IN-1 vs. BZA

And1-IN-1 (CH3) demonstrates superior tumor growth suppression compared to BZA in IGROV1 cisplatin-resistant (CR) xenograft models when combined with cisplatin [1]. The combination of cisplatin (8 mg/kg/day) with And1-IN-1 (20 mg/kg/3 days) produced a statistically significant reduction in tumor burden (p < 0.0001) versus vehicle control [1]. In contrast, the combination of cisplatin with BZA (2 mg/kg/3 days) yielded a less pronounced effect (p < 0.001) despite both compounds being administered intraperitoneally [1].

Ovarian cancer Cisplatin resistance Xenograft model

Cisplatin Re-Sensitization Activity in Platinum-Resistant Ovarian Cancer Cells: And1-IN-1 vs. BZA

And1-IN-1 (CH3) re-sensitizes IGROV1 cisplatin-resistant (CR) cells to cisplatin treatment, as measured by SRB cell viability assay [1]. The combination index (CI) analysis demonstrates that And1-IN-1 exhibits synergistic activity with cisplatin in overcoming acquired platinum resistance [1]. Parallel testing with BZA also shows resensitization activity, establishing that both compounds share this functional phenotype [1].

Ovarian cancer Drug resistance reversal Combination therapy

Target Engagement Mechanism: WD40 Domain Binding and CUL4B-Mediated Degradation of And-1

And1-IN-1 (CH3) exerts its inhibitory effect through a defined molecular mechanism: direct interaction with the WD40 domain at the N-terminus of And-1, which disrupts And-1 polymerization and promotes its interaction with E3 ubiquitin ligase CUL4B, culminating in ubiquitin-mediated proteasomal degradation [1]. This degradation mechanism yields an IC50 of 2.08 μM for And-1 expression reduction in IGROV1 ovarian cancer cells . In contrast, the structural analog series developed in 2024 (27 CH3 derivatives) revealed variable degradation efficiency dependent on spatial conformation, with compound A15 (featuring a 'V' conformation) showing improved And-1 degradation activity compared to the parent CH3 scaffold [2].

WD40 domain Targeted protein degradation Ubiquitin-proteasome pathway

And1-IN-1 as the Foundational Scaffold for SAR Studies: 27 Novel Derivatives Synthesized Based on CH3

And1-IN-1 (CH3) has been designated as the parent scaffold for a systematic medicinal chemistry optimization program [1]. In a 2024 study, 27 novel CH3 derivatives were designed and synthesized based on the cavity topology of the And-1 WD40 domain [1]. Among these derivatives, compound A15 demonstrated significantly enhanced And-1 degradation activity in NSCLC cells, and the combination of 1 μM Olaparib with 5 μM A15 produced significant proliferation inhibition in A549 and H460 NSCLC cell lines [1]. This establishes CH3 as the indispensable reference standard against which all subsequent And-1 degrader optimization efforts must be benchmarked.

Structure-activity relationship Medicinal chemistry Molecular optimization

In Vivo And-1 Degradation Confirmation via IHC: Target Engagement Quantification

And1-IN-1 (CH3) monotherapy at 20 mg/kg administered every 3 days significantly reduces And-1 protein expression in IGROV1 cisplatin-resistant xenograft tumors, as quantified by immunohistochemistry (IHC) scoring [1]. The combination of And1-IN-1 with cisplatin produced an even more pronounced reduction in And-1 IHC score compared to either agent alone (p < 0.001 for monotherapy vs. control) [1]. Parallel IHC analysis of BZA-treated tumors (2 mg/kg/3 days) also showed And-1 reduction, confirming that both compounds engage the target in vivo [1].

Target engagement Immunohistochemistry Pharmacodynamics

Validated Research Applications for And1-IN-1: Where the Quantitative Evidence Supports Procurement


Preclinical Efficacy Studies in Cisplatin-Resistant Ovarian Cancer Models

And1-IN-1 (CH3) is the optimal compound selection for in vivo studies of platinum-resistant ovarian cancer. At 20 mg/kg administered intraperitoneally every 3 days, And1-IN-1 in combination with cisplatin (8 mg/kg/day) produces tumor growth suppression achieving a statistical significance of p < 0.0001 in IGROV1 cisplatin-resistant xenograft models [1]. This quantitative superiority in combination efficacy over BZA (p < 0.001) positions And1-IN-1 as the preferred chemical probe for studies investigating mechanisms of platinum resistance reversal. Additionally, IHC confirmation of And-1 degradation at this dose enables robust pharmacodynamic biomarker analysis [1]. Researchers should note that And1-IN-1 requires a 10-fold higher dose than BZA (20 mg/kg vs. 2 mg/kg) for comparable target engagement, a critical consideration for compound inventory planning.

WD40 Domain Pharmacology and Targeted Protein Degradation Mechanism Studies

And1-IN-1 (CH3) is the definitive tool compound for investigating WD40 domain pharmacology and CUL4B-mediated targeted protein degradation. The compound's established mechanism — direct WD40 domain binding, disruption of And-1 polymerization, and recruitment of CUL4B E3 ligase — is fully characterized [1]. With an IC50 of 2.08 μM for And-1 expression reduction in IGROV1 cells, CH3 provides a reliable baseline for mechanistic studies . For researchers exploring PROTAC development, molecular glue discovery, or WD40 domain druggability, And1-IN-1 serves as a validated positive control and reference standard.

Medicinal Chemistry SAR Programs Targeting And-1/WDHD1

And1-IN-1 (CH3) is the essential parent scaffold for any medicinal chemistry optimization program targeting And-1 degradation. A 2024 study designed 27 novel derivatives based on CH3's core structure and the cavity topology of the And-1 WD40 domain [2]. Among these, compound A15 with a 'V' conformation demonstrated enhanced degradation activity in NSCLC cells, and the combination of 1 μM Olaparib with 5 μM A15 significantly inhibited proliferation of A549 and H460 cells [2]. Procurement of And1-IN-1 as the reference standard is mandatory for establishing baseline activity metrics against which all newly synthesized derivatives must be compared. Without CH3 as the internal control, SAR conclusions cannot be properly calibrated.

Broad-Spectrum Cancer Cell Line Profiling and Synthetic Lethality Screening

And1-IN-1 (CH3) has demonstrated growth suppression across a broad range of cancer types in vitro and in vivo [1]. The compound is particularly suited for synthetic lethality screening campaigns, as evidenced by the demonstrated synergistic effect between And-1 degraders and PARP1 inhibitors [2]. In NSCLC models, the combination of Olaparib with CH3-derivative A15 produced significant proliferation inhibition, establishing a foundation for screening And1-IN-1 with other DDR-targeting agents. Researchers conducting pan-cancer And-1 dependency studies should procure And1-IN-1 to establish baseline sensitivity profiles across diverse cancer cell line panels.

Quote Request

Request a Quote for And1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.